Ethyl 2-(pyridin-2-ylamino)acetate
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Overview
Description
Ethyl 2-(pyridin-2-ylamino)acetate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyridine and is known for its potential applications in various fields of chemistry and biology. This compound is characterized by the presence of an ethyl ester group and a pyridin-2-ylamino group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(pyridin-2-ylamino)acetate can be synthesized through the reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base such as potassium hydroxide. The reaction typically proceeds as follows:
Reactants: 2-aminopyridine and ethyl chloroacetate.
Base: Potassium hydroxide (KOH).
Solvent: Anhydrous ethanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
The product is then purified through recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, pressure, and reaction time to achieve maximum productivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-2-ylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Condensation: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Condensation: Aldehydes or ketones in the presence of a catalyst (e.g., acetic acid) can facilitate condensation reactions.
Major Products Formed
Hydrolysis: Pyridin-2-ylaminoacetic acid and ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Condensation: Schiff bases or other condensation products with different functional groups.
Scientific Research Applications
Ethyl 2-(pyridin-2-ylamino)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(pyridin-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(pyridin-2-ylamino)acetate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: Another pyridine derivative with a similar structure but different chain length.
Ethyl 2-(pyridin-3-ylamino)acetate: A positional isomer with the amino group attached to the third position of the pyridine ring.
Ethyl 2-(pyridin-4-ylamino)acetate: Another positional isomer with the amino group attached to the fourth position of the pyridine ring
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Properties
CAS No. |
53051-79-9 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2-(pyridin-2-ylamino)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,10,11) |
InChI Key |
WWGWYEOFQJFARR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=N1 |
Origin of Product |
United States |
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